Hydroxy Flutamide-d6

Beschreibung

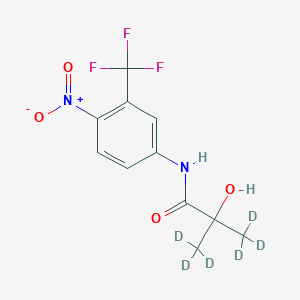

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLFJODEKMJEF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications of Hydroxy Flutamide D6 in Bioanalytical Chemistry

Development of Bioanalytical Methods for Hydroxy Flutamide (B1673489) Quantification

The development of robust and validated bioanalytical methods is essential for studying the pharmacokinetics of Flutamide, which is extensively metabolized to its active form, 2-hydroxyflutamide. nih.gov The accurate measurement of this active metabolite in biological fluids like plasma is crucial. nih.gov Hydroxy Flutamide-d6 is the ideal internal standard for such assays, particularly those employing mass spectrometry, due to its chemical similarity and mass difference from the analyte.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids, offering superior sensitivity and selectivity compared to other techniques. nih.gov These methods are well-suited for delineating pharmacokinetic data for nonsteroidal anti-androgens like Flutamide and its metabolites. nih.gov

Ultra-High-Resolution Mass Spectrometry (HRAM), often utilizing technologies like the Orbitrap mass analyzer, provides a significant advantage in bioanalytical assays. thermofisher.com HRAM instruments can differentiate between ions with very small mass differences, a capability crucial for separating analyte signals from isobaric matrix interferences, which are common in complex biological samples. thermofisher.com This high resolving power ensures that only the ions of interest contribute to the measurement, leading to enhanced selectivity and sensitivity. thermofisher.com In the context of Hydroxy Flutamide analysis, employing HRAM would allow for highly accurate mass measurements, confirming the elemental composition and minimizing the risk of interferences that could affect quantification. The use of this compound as an internal standard in an HRAM-based method would further bolster the accuracy by correcting for any residual matrix effects or instrument variability.

Triple-quadrupole tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantitative bioanalysis due to its high specificity, sensitivity, and wide dynamic range. nih.gov This methodology operates in Selected Reaction Monitoring (SRM) or Multiple Reaction-Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process creates a highly specific mass transition for the analyte.

A sensitive and rapid ultra-fast liquid chromatography (UFLC)-ESI-MS/MS method was developed for the determination of 2-hydroxyflutamide in human plasma. nih.gov In this assay, the mass transition ion-pair monitored for Hydroxy Flutamide was m/z 290.90→204.8. nih.gov When using this compound as an internal standard, a unique and specific mass transition for the deuterated compound would be monitored concurrently. This allows for the calculation of a peak area ratio (analyte/internal standard), which corrects for variability during the analytical process and ensures accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) represents a cost-effective and robust approach for quantifying Hydroxy Flutamide. bsu.edu.eglatamjpharm.org While generally less sensitive than MS-based methods, HPLC assays are widely used for quality control and can be applied to bioanalytical studies. latamjpharm.org

Several HPLC methods have been developed for the determination of Flutamide and its metabolites. bsu.edu.egnih.gov One validated method for 2-hydroxyflutamide in human plasma used a simple liquid-liquid extraction for sample isolation and carbamazepine (B1668303) as the internal standard. nih.gov Another study utilized a reversed-phase C8 column with a mobile phase consisting of methanol (B129727), acetonitrile, and a potassium dihydrogen phosphate (B84403) buffer. nih.gov For these methods, achieving complete chromatographic separation of the analyte from endogenous plasma components and the internal standard is critical for accurate quantification. nih.govnih.gov

Validation of bioanalytical methods is crucial to ensure their reliability and reproducibility for the intended application. This process involves evaluating several key parameters, including linearity, accuracy, precision, selectivity, and stability, often following guidelines from regulatory bodies. bsu.edu.egresearchgate.net

Establishing linearity is a fundamental step in method validation for quantitative analysis. A calibration curve is constructed by plotting the instrument response against known concentrations of the analyte. nih.gov In methods using an internal standard like this compound, the curve is generated by plotting the peak area ratio of the analyte to the internal standard versus the analyte concentration. The relationship should be linear over a specified concentration range, typically demonstrated by a correlation coefficient (r or r²) close to 1.0. researchgate.net

Various studies have established linear ranges for the quantification of Hydroxy Flutamide and its parent compound, Flutamide, using both HPLC and LC-MS techniques. For instance, an LC-MS/MS method for 2-hydroxyflutamide demonstrated linearity in the concentration range of 1.742–1452 ng/mL. nih.gov An HPLC method for the same metabolite was linear from 25 to 1,000 ng/mL with a correlation coefficient greater than 0.999. nih.gov

| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyflutamide | LC-MS/MS | Human Plasma | 1.742 - 1452 ng/mL | Not Specified | nih.gov |

| 2-Hydroxyflutamide | HPLC | Human Plasma | 25 - 1000 ng/mL | r > 0.999 | nih.gov |

| Flutamide | HPLC/UV | Buffer (pH 7.4) | 62.5 - 16000 ng/mL | r² > 0.99 | nih.gov |

| Flutamide | HPLC | Methanol | 2.9 - 11.6 µg/mL | r = 0.99998 | latamjpharm.org |

| Flutamide | HPLC | Rat Plasma | 100 - 1000 ng/mL | r = 0.9947 | researchgate.netresearchgate.net |

Method Validation Parameters for Quantitative Analysis

Accuracy and Precision Assessment

The validation of bioanalytical methods employing this compound as an internal standard demonstrates high levels of accuracy and precision. Regulatory guidelines, such as those from the FDA, stipulate that the mean value of quality control (QC) samples should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. pmda.go.jp Precision, measured by the coefficient of variation (CV), should not exceed 15% for most concentrations and 20% at the LLOQ. pmda.go.jp

In a study determining 2-hydroxyflutamide in human plasma, the intra- and inter-batch precision values were reported to be less than 8.1% and 5.6%, respectively, well within the accepted limits. nih.gov Another study for the quantification of flutamide in rat plasma reported intra-day precision with a % CV between 0.55% and 2.99% and inter-day precision ranging from 1.05% to 1.43%. researchgate.net The accuracy in the same study ranged from 97.89% to 101.19%. researchgate.net These findings underscore the robustness of methods using a deuterated internal standard like this compound.

Table 1: Accuracy and Precision Data for Bioanalytical Methods

| Parameter | Acceptance Criteria | Reported Values for 2-Hydroxyflutamide Analysis nih.gov | Reported Values for Flutamide Analysis researchgate.net |

|---|---|---|---|

| Intra-day Precision (% CV) | ≤ 15% | < 8.1% | 0.55% - 2.99% |

| Inter-day Precision (% CV) | ≤ 15% | < 5.6% | 1.05% - 1.43% |

| Accuracy | ± 15% of nominal | Not explicitly stated, but method successfully applied | 97.89% - 101.19% |

| LLOQ Precision (% CV) | ≤ 20% | Not explicitly stated | < 5% |

| LLOQ Accuracy | ± 20% of nominal | Not explicitly stated | Within acceptable limits |

Lower Limit of Quantification (LLOQ) Determination

The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. pmda.go.jp For bioanalytical methods, the analyte response at the LLOQ should be at least five times the response of a blank sample. A sensitive LC-MS/MS method for the determination of 2-hydroxyflutamide in human plasma established an LLOQ of 1.742 ng/mL. nih.gov Another high-performance liquid chromatography (HPLC) method for flutamide in rat plasma determined the LLOQ to be 7.66 ng/mL. researchgate.net The ability to achieve low LLOQs is crucial for accurately characterizing the terminal elimination phase in pharmacokinetic studies.

Recovery and Matrix Effects Evaluation

Recovery and matrix effects are critical parameters in the validation of bioanalytical methods. Recovery refers to the efficiency of the extraction process, while the matrix effect is the alteration of analyte response due to the presence of co-eluting endogenous components in the biological sample. pmda.go.jpmedipharmsai.com

In a study analyzing flutamide and its metabolites, the recovery ranged from 94.56% to 99.47% for flutamide and its metabolites using HPLC. bsu.edu.eg Another study on flutamide showed a recovery of about 96–100%. researchgate.net The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution. biotage.com The use of a stable isotope-labeled internal standard like this compound is the most recognized technique to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. chromatographyonline.combris.ac.uk

Table 2: Recovery Data from Bioanalytical Methods

| Analyte | Method | Recovery Range | Source |

|---|---|---|---|

| Flutamide and metabolites | HPTLC | 92.02% - 98.18% | bsu.edu.eg |

| Flutamide and metabolites | HPLC | 93.50% - 99.47% | bsu.edu.eg |

| Flutamide | HPLC | 95.81% - 99.35% | researchgate.net |

Role of this compound as an Internal Standard in Bioanalysis

This compound is the ideal internal standard for the quantification of 2-hydroxyflutamide due to its identical chemical properties and chromatographic behavior, with a distinct mass-to-charge ratio.

Mitigation of Matrix Interference

Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in bioanalysis. medipharmsai.comnih.gov These effects arise from co-eluting components from the biological matrix that interfere with the ionization of the target analyte. chromatographyonline.com By co-eluting with 2-hydroxyflutamide, this compound experiences the same matrix effects. bris.ac.uk The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating the impact of matrix interference on the accuracy of the measurement. medipharmsai.com

Enhancement of Quantitative Accuracy and Reproducibility

The use of a stable isotope-labeled internal standard like this compound is crucial for enhancing the accuracy and reproducibility of quantitative bioanalytical methods. lcms.cz It compensates for variability in sample preparation, injection volume, and instrument response. nih.gov By normalizing the analyte response to the internal standard response, any variations introduced during the analytical process are effectively canceled out, leading to more precise and reliable results. This is reflected in the low precision values (CV%) reported in studies utilizing deuterated internal standards. nih.gov

Sample Preparation Techniques for Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest from complex biological matrices such as plasma and urine. wiley.combiotage.com Common techniques used for the analysis of flutamide and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). wiley.comchromatographyonline.com

Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from plasma samples. medipharmsai.com It involves adding a precipitating agent, such as methanol or acetonitrile, to the plasma sample. nih.govnih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. wiley.com This technique can provide cleaner extracts compared to PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can yield very clean extracts. wiley.comnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.

The selection of the most suitable sample preparation technique depends on the specific requirements of the analytical method, including the desired level of cleanliness, recovery, and throughput. wiley.combiotage.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov This method is effective for cleaning up samples by removing proteins and other interfering substances, concentrating the analyte, and transferring it into a solvent compatible with the chromatographic system.

In the context of analyzing hydroxyflutamide (B1664084), a typical LLE procedure involves adding an organic solvent to the plasma sample. After vortexing and centrifugation, the organic layer containing the analyte and the internal standard is separated, evaporated, and the residue is reconstituted for injection into the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system. nih.gov The use of a deuterated internal standard like this compound is ideal for LLE-based LC-MS/MS methods. It is added to the plasma sample at a known concentration before the extraction begins, ensuring that it accounts for any analyte loss during the multi-step extraction process.

One study on the determination of 2-hydroxyflutamide in human plasma utilized LLE for sample isolation, achieving a recovery of greater than 91.4%. gmp-compliance.org Although this particular study used carbamazepine as the internal standard, it illustrates a validated LLE workflow into which this compound would be incorporated to enhance accuracy, especially for mass spectrometric detection.

Table 1: Representative LLE Method for Hydroxyflutamide Analysis Note: This table is based on a method for the parent compound, illustrating a typical application for a deuterated internal standard.

| Parameter | Details | Reference |

|---|---|---|

| Analyte | 2-Hydroxyflutamide | gmp-compliance.org |

| Internal Standard | Carbamazepine (Illustrative) | gmp-compliance.org |

| Biological Matrix | Human Plasma | gmp-compliance.org |

| Extraction Method | Liquid-Liquid Extraction | gmp-compliance.org |

| Recovery | > 91.4% | gmp-compliance.org |

| Linearity Range | 25 to 1,000 ng/mL | gmp-compliance.org |

| Quantitation Limit | 25 ng/mL | gmp-compliance.org |

Protein Precipitation

Protein precipitation (PPT) is another common and straightforward technique for sample preparation in bioanalysis. It involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to a biological sample like plasma. nih.gov This denatures and precipitates the proteins, which can then be separated by centrifugation, leaving the analyte of interest and the internal standard in the supernatant. The supernatant can then be injected directly or after evaporation and reconstitution.

A sensitive and rapid ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for determining 2-hydroxyflutamide in human plasma employed protein precipitation with methanol. nih.gov This method demonstrated good precision, with intra- and inter-batch precision values below 8.1% and 5.6%, respectively. nih.gov The study used tegafur (B1684496) as the internal standard; however, this compound would be the preferred choice for an LC-MS/MS assay due to its ability to better track the analyte-specific variations during the sample preparation and ionization process. nih.gov The simplicity and speed of protein precipitation make it highly suitable for high-throughput analysis required in clinical studies.

Table 2: Representative Protein Precipitation Method for Hydroxyflutamide Analysis Note: This table is based on a method for the parent compound, illustrating a typical application for a deuterated internal standard.

| Parameter | Details | Reference |

|---|---|---|

| Analyte | 2-Hydroxyflutamide | nih.gov |

| Internal Standard | Tegafur (Illustrative) | nih.gov |

| Biological Matrix | Human Plasma | nih.gov |

| Extraction Method | Protein Precipitation with Methanol | nih.gov |

| Linearity Range | 1.742 - 1452 ng/mL | nih.gov |

| Quantitation Limit | 1.742 ng/mL | nih.gov |

| Analytical Technique | UFLC-MS/MS | nih.gov |

Advanced Research Applications in Drug Metabolism and Pharmacokinetics

In Vitro Metabolism Studies Utilizing Hydroxy Flutamide-d6

Isotopically labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) research. This compound, a deuterated analog of the primary active metabolite of Flutamide (B1673489), serves as an ideal internal standard for quantitative bioanalysis. Its utility is most pronounced in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically identical to its unlabeled counterpart but has a distinct mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for precise and accurate quantification of the analyte, 2-hydroxyflutamide, by correcting for variations in sample preparation and instrument response. The use of such stable isotope-labeled standards is critical for generating reliable data in complex biological matrices like liver microsomes and hepatocytes.

Flutamide undergoes extensive first-pass metabolism in the liver, resulting in the formation of several metabolites. nih.gov The principal and pharmacologically active metabolite is 2-hydroxyflutamide, produced through hydroxylation of the parent drug. nih.govnih.gov In in vitro systems, such as human liver microsomes, 2-hydroxyflutamide is consistently identified as the main product. nih.gov Another significant metabolic pathway is the hydrolysis of the amide bond, which produces 4-nitro-3-(trifluoromethyl)phenylamine, also known as FLU-1. nih.govresearchgate.net This metabolite has been detected in various in vitro experiments and can achieve higher plasma concentrations than the parent drug in patients. nih.gov

Table 1: Key Metabolites of Flutamide Identified in Biological Systems

| Metabolite Name | Abbreviation | Metabolic Pathway |

|---|---|---|

| 2-hydroxyflutamide | OH-flutamide | Hydroxylation |

| 4-nitro-3-(trifluoromethyl)phenylamine | FLU-1 | Hydrolysis |

| 2-amino-5-nitro-4-(trifluoromethyl)phenol | Flu-3 | Further Metabolism |

| N-[4-nitro-3-(trifluoromethyl) phenyl]-acetamide | FLU-2 | Further Metabolism |

| Hydroxylated 4-nitro-3-(trifluoromethyl)-aniline | - | Hydroxylation of FLU-1 |

This table summarizes major metabolites identified through in vitro and in vivo studies. nih.govresearchgate.netbsu.edu.eg

The biotransformation of Flutamide is a complex process mediated by a variety of enzymes, primarily categorized into Phase I and Phase II reactions. These enzymatic processes are responsible for converting the parent drug into more water-soluble compounds that can be readily excreted.

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of Flutamide. Research utilizing human liver microsomes and recombinant human CYP enzymes has definitively identified CYP1A2 as the principal enzyme responsible for the metabolism of Flutamide to its active metabolite, 2-hydroxyflutamide. nih.govdrugbank.comnih.gov

While CYP1A2 is dominant in this specific hydroxylation reaction, other isoforms are involved in the broader metabolism and bioactivation of Flutamide and its metabolites. nih.gov Studies have implicated CYP3A4, CYP2C19, and to a lesser extent, CYP3A5, in the bioactivation pathways that can lead to reactive intermediates. nih.govnih.gov Specifically, CYP3A4 has been shown to be mainly responsible for the N-hydroxylation of the FLU-1 metabolite. researchgate.netresearchgate.net The involvement of multiple CYP enzymes highlights the complex metabolic fate of Flutamide.

Table 2: Cytochrome P450 Isoforms Involved in Flutamide Metabolism

| Enzyme | Role in Flutamide Metabolism | Reference |

|---|---|---|

| CYP1A2 | Principal enzyme for conversion of Flutamide to 2-hydroxyflutamide. | nih.govdrugbank.com |

| CYP3A4 | Involved in the bioactivation of Flutamide and its metabolites; N-oxidation of FLU-1. | nih.govresearchgate.net |

| CYP2C19 | Involved in the formation of reactive metabolites and glutathione conjugates. | nih.govnih.gov |

| CYP2C9 | Involved in the formation of 2-hydroxyflutamide and N-hydroxylation of FLU-1. | researchgate.netresearchgate.net |

| CYP3A5 | Minor role in the formation of glutathione conjugates. | nih.gov |

This table outlines the primary functions of key CYP450 enzymes in the biotransformation of Flutamide.

The metabolism of Flutamide involves both Phase I and Phase II biotransformation reactions.

Phase I Metabolism: These are initial reactions that introduce or expose functional groups on the drug molecule. For Flutamide, the primary Phase I reactions are:

Hydroxylation: The conversion of Flutamide to 2-hydroxyflutamide, primarily catalyzed by CYP1A2, is the most significant Phase I pathway. nih.govacs.org

Hydrolysis: The cleavage of the amide bond to form 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1) is another key Phase I reaction, catalyzed by enzymes such as carboxylesterase. researchgate.netresearchgate.net

Phase II Metabolism: Following Phase I reactions, the metabolites can undergo Phase II conjugation, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate excretion. For Flutamide metabolites, these reactions include:

Glucuronidation: Glucuronic acid conjugates of hydroxylated Flutamide and hydroxylated FLU-1 have been identified. nih.govnih.gov

Sulfation: Sulfate conjugates of hydroxylated FLU-1 have also been detected. nih.govnih.gov Flutamide has been shown to inhibit the sulfation of other drugs, such as acetaminophen. nih.gov

In research settings, this compound is crucial for accurately quantifying the rate and extent of these metabolic pathways, particularly the formation of 2-hydroxyflutamide, the primary product of Phase I metabolism.

It is hypothesized that the bioactivation of Flutamide and its metabolites into chemically reactive species may be linked to rare instances of drug-induced toxicity. nih.govnih.gov These reactive metabolites are typically electrophilic and can form covalent bonds with cellular macromolecules. evotec.com In vitro studies using human liver microsomes are designed to investigate the formation of these transient species.

To detect these unstable intermediates, chemical trapping agents are added to the incubation mixtures. evotec.com Reduced glutathione (GSH), a nucleophilic tripeptide present in cells, is commonly used to form stable adducts with reactive electrophiles, allowing for their detection and characterization by mass spectrometry. nih.govevotec.com

In vitro incubation of Flutamide and its metabolites with human liver microsomes in the presence of NADPH and glutathione (GSH) has led to the identification of several GSH conjugates. nih.gov One notable finding was the discovery of a novel sulfenamide conjugate, where the GSH moiety is attached directly to the amide nitrogen of the Flutamide molecule. nih.gov The formation of this unique adduct is thought to proceed through a nitrogen-centered radical, a pathway catalyzed primarily by CYP2C19 and CYP1A2. nih.gov

In addition to this N-S adduct, other glutathione conjugates derived from the metabolites of Flutamide have been characterized, including adducts of FLU-1. nih.gov The identification of these conjugates provides direct evidence for the formation of reactive intermediates during Flutamide metabolism. nih.gov The use of deuterated standards in the analytical workflow is essential for confirming the structures and achieving accurate quantification of these low-abundance, but mechanistically important, adducts.

Table 3: Identified Glutathione (GSH) Adducts of Flutamide and its Metabolites

| Adduct | Description | Proposed Precursor |

|---|---|---|

| Flutamide-Sulfenamide | GSH conjugated to the amide nitrogen of Flutamide. | Flutamide (via nitrogen-centered radical) |

| G1, Flu-1-G1, Flu-1-G2, Flu-6-Gs | Various GSH adducts derived from Flutamide metabolites. | Metabolites of Flutamide |

This table lists GSH conjugates identified in in vitro bioactivation studies, indicating the formation of reactive metabolites. nih.govnih.gov

Reactive Metabolite Formation and Conjugation Studies

In Vivo Pharmacokinetic and Pharmacodynamic Studies

In the realm of drug development and clinical pharmacology, understanding the in vivo behavior of a drug and its metabolites is paramount. For Flutamide, an antiandrogen agent, its principal active metabolite, Hydroxy Flutamide, is the primary focus of pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. The deuterated isotopologue, this compound, serves as a critical analytical tool in these studies, enabling precise quantification and detailed modeling of the drug's disposition in living organisms.

Quantification of Hydroxy Flutamide in Biological Fluids (e.g., Plasma, Urine)

Accurate measurement of drug and metabolite concentrations in biological matrices is the cornerstone of pharmacokinetic analysis. For Hydroxy Flutamide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity and specificity. nih.gov In these assays, a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analytical detection. clearsynth.comscispace.com

This compound is an ideal internal standard for the quantification of Hydroxy Flutamide. Because it is chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. cerilliant.com However, its increased mass due to the six deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the unlabeled Hydroxy Flutamide. This approach ensures high accuracy and precision in determining the concentration of the metabolite in complex biological fluids like plasma and urine. cerilliant.comnih.gov

Research has led to the development of sensitive, simple, and rapid LC-MS/MS methods for this purpose. For instance, a method developed for determining 2-hydroxyflutamide in human plasma involved protein precipitation with methanol (B129727), followed by separation on a C18 column. nih.gov Detection was achieved using a triple-quadrupole tandem mass spectrometer in multiple reaction-monitoring (MRM) mode. Such methods can achieve a lower limit of quantification in the low ng/mL range (e.g., 1.742 ng/mL), making them suitable for pharmacokinetic studies. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Hydroxy Flutamide Quantification

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound (or other suitable analogue like tegafur) nih.gov |

| Sample Pre-treatment | Protein precipitation (e.g., with methanol) nih.gov |

| Chromatographic Column | Reverse-phase (e.g., C18) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Mass Transition (Analyte) | m/z 290.90 → 204.8 (for 2-hydroxyflutamide) nih.gov |

| Linear Range | ~1.7 - 1450 ng/mL nih.gov |

Bioequivalence Studies

Bioequivalence studies are critical for comparing the in vivo performance of a generic drug product to its brand-name counterpart. For Flutamide, which is rapidly and extensively metabolized to its active form, Hydroxy Flutamide, the pharmacokinetic parameters of the metabolite are used to assess bioequivalence. nih.govnih.gov

In a typical bioequivalence study, healthy volunteers are administered test and reference formulations of Flutamide in a randomized, crossover design. nih.gov Blood samples are collected over a specified period, and the plasma concentrations of Hydroxy Flutamide are measured using a validated bioanalytical method, as described previously. The key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and the area under the plasma concentration-time curve (AUC), are then calculated and statistically compared. nih.gov

For two Flutamide preparations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC for Hydroxy Flutamide must fall within the predetermined range of 80-125%.

Table 2: Comparative Pharmacokinetic Parameters of Hydroxy Flutamide from a Bioequivalence Study

| Pharmacokinetic Parameter | Test Preparation (Mean Value) | Reference Preparation (Mean Value) |

|---|---|---|

| Cmax (ng/mL) | 772.74 nih.gov | 779.84 nih.gov |

| AUC0-∞ (ng·h/mL) | 6090.73 nih.gov | 6068.83 nih.gov |

| tmax (h) | 2.21 nih.gov | 2.17 nih.gov |

| t1/2 (h) | 8.21 nih.gov | 8.32 nih.gov |

Data derived from a bioequivalence study of two 250 mg Flutamide preparations. The study concluded the two preparations were bioequivalent based on the pharmacokinetics of the active metabolite, 2-hydroxyflutamide. nih.gov

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) Modeling

Quantitative in vitro to in vivo extrapolation (QIVIVE) is a modeling approach that uses in vitro data to predict the in vivo pharmacokinetics of a substance. semanticscholar.orgtandfonline.com This process is a cornerstone of modern toxicology and drug development, aiming to reduce reliance on animal testing. nih.gov Physiologically based kinetic (PBK) modeling provides the framework for QIVIVE, integrating in vitro experimental data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. tandfonline.comtoxicology.org

For Flutamide, QIVIVE is used to translate in vitro bioactivity data into corresponding in vivo dose-response curves, which requires a robust understanding of the kinetics of both the parent drug and its active metabolite, Hydroxy Flutamide. nih.govfrontiersin.org

Physiologically Based Kinetic (PBK), or Physiologically Based Pharmacokinetic (PBPK), models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues. lih.lunih.gov These models are used to predict the concentration of a chemical over time in various parts of the body.

For Flutamide and Hydroxy Flutamide, a PBK model would incorporate:

Physiological Parameters: Organ volumes, blood flow rates, and tissue composition for the species of interest (e.g., rat, human). lih.lu

In Vitro Data: Parameters describing the metabolism of Flutamide to Hydroxy Flutamide, often determined from experiments with human liver microsomes or hepatocytes. nih.govfrontiersin.org This includes values like the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Chemical-Specific Parameters: Partition coefficients (which describe how the chemical distributes between tissues and blood) and plasma protein binding. lih.lu

By integrating these data, a PBK model can simulate the plasma and tissue concentrations of both Flutamide and Hydroxy Flutamide following a specific exposure scenario. nih.gov These models are invaluable for human health risk assessment, as they allow for extrapolation from in vitro data to predict safe human exposure levels and can help interpret biomonitoring data. nih.govlih.lu

Stable Isotope Tracing in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. creative-proteomics.comacs.org Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those in humans. nih.gov By replacing one or more atoms in a molecule with their heavier stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), researchers can track the molecule and its metabolic products through complex biochemical pathways. symeres.commusechem.com

Tracking Metabolic Fluxes and Pathway Activities

Metabolic flux analysis (MFA) is a key application of stable isotope tracing that allows for the quantification of the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comsemanticscholar.org The fundamental principle is that the pattern of isotope labeling in metabolites is determined by the fluxes through the pathways that produce them. semanticscholar.org

The process generally involves:

Introducing a Labeled Substrate: A stable isotope-labeled compound, such as a deuterated drug, is introduced into the biological system (e.g., cell culture, whole animal). nih.gov

Reaching Isotopic Steady State: The system is allowed to metabolize the labeled substrate until the isotopic enrichment in the metabolites becomes constant over time. mdpi.com

Sample Analysis: Samples are collected, and the metabolites are extracted.

Measuring Isotopic Distribution: Analytical techniques, primarily mass spectrometry or NMR spectroscopy, are used to measure the mass isotopomer distributions—that is, the relative abundances of molecules with different numbers of isotopic labels. creative-proteomics.comcreative-proteomics.com

Flux Calculation: By analyzing these labeling patterns with computational models, researchers can infer the relative contributions of different metabolic pathways to the production of a given metabolite, thereby quantifying the metabolic fluxes. semanticscholar.org

In the context of drug metabolism, using a deuterated compound like this compound as a tracer could, in principle, allow researchers to follow its subsequent metabolic transformations. This technique helps to elucidate complex metabolic pathways, identify novel metabolites, and understand how disease states or co-administered drugs can alter metabolic pathway activities. acs.orgnih.govscispace.com

Applications in Cancer Metabolism Research

The study of Hydroxy Flutamide in cancer metabolism research has revealed significant insights into how cancer cells adapt to antiandrogen therapy, a concept known as metabolic reprogramming. nih.gov This process allows tumor cells to alter their metabolic pathways to survive therapeutic stress and develop resistance. nih.gov Research has focused on prostate cancer models to understand the metabolic shifts that occur when cells are chronically exposed to Hydroxy Flutamide.

One key area of investigation involves the development of drug-resistant cancer cell lines. In a notable study, androgen-sensitive LNCaP prostate cancer cells were cultured with increasing concentrations of 2-hydroxy-flutamide to generate a resistant cell line, LN-FLU. nih.gov These resistant cells displayed profound metabolic adaptations compared to the parent LNCaP cells. A primary finding was the downregulation of the phosphatidylcholine (PC) biosynthesis pathway, a critical process for membrane synthesis and cell signaling that is often upregulated in aggressive prostate cancer. nih.gov The expression of key enzymes in this pathway, choline kinase and CTP-choline cytidylyl transferase α (CCTα), was found to be decreased in the resistant cells. nih.gov

Furthermore, the resistant LN-FLU cells showed reduced activity in the PI3K/Akt/mTOR signaling pathway, a central regulator of cancer cell growth, proliferation, and metabolism. nih.gov Western blot analysis revealed that both the phosphorylation levels and the total expression of the proteins Akt and mTOR were lower in the drug-resistant cells. nih.gov This metabolic slowdown is associated with the cells entering a state of proliferation arrest and acquiring characteristics of cancer stem cells, which allows them to persist in a dormant, drug-resistant state. nih.gov

| Metabolic Marker/Pathway | LNCaP Cells (Sensitive) | LN-FLU Cells (Resistant) | Implication |

|---|---|---|---|

| Phosphatidylcholine (PC) Biosynthesis | Active | Downregulated | Reduced membrane synthesis and signaling |

| Choline Kinase Expression | Normal | Decreased | Inhibition of a key step in PC synthesis |

| CCTα Expression | Normal | Decreased | Inhibition of a rate-limiting enzyme in PC synthesis |

| Akt Phosphorylation & Expression | Normal | Decreased | Reduced pro-survival and growth signaling |

| mTOR Phosphorylation & Expression | Normal | Decreased | Reduced protein synthesis and cell growth signaling |

In addition to inducing resistance, Hydroxy Flutamide is also studied for its ability to modulate metabolic pathways to overcome resistance to other therapies. Research has shown that Hydroxy Flutamide can enhance the cellular sensitivity of bicalutamide-resistant prostate cancer cells to the chemotherapeutic agent 5-fluorouracil. researchgate.netnih.gov The mechanism involves the suppression of thymidylate synthase (TS) expression. researchgate.netnih.gov Hydroxy Flutamide was found to decrease the expression of the transcription factor E2F1, which in turn reduces the levels of TS, a critical enzyme for the synthesis of pyrimidine nucleotides required for DNA replication. nih.gov By inhibiting this metabolic enzyme, Hydroxy Flutamide cripples the cell's ability to repair DNA and proliferate, thereby increasing its vulnerability to DNA-damaging agents like 5-fluorouracil. nih.gov

The metabolic effects of Hydroxy Flutamide can also differ depending on the specific cancer cell context. Studies comparing androgen-sensitive LNCaP cells with androgen-independent PC3 cells found that Hydroxy Flutamide differentially influenced key signaling pathways that govern metabolism. In LNCaP cells, it suppressed the phosphorylation of both Akt and ERK1/2, whereas in PC3 cells, it stimulated the activation of these pathways. nih.gov This highlights the complexity of its metabolic influence and its potential for varied applications depending on the cancer subtype.

Mechanistic Investigations and Molecular Interactions

Androgen Receptor Binding and Antagonism Studies

Hydroxyflutamide (B1664084) exerts its antiandrogenic effects primarily by interacting with the androgen receptor, a ligand-activated transcription factor crucial for the development and progression of prostate cancer. researchgate.netncats.ioapexbt.com It functions as a nonsteroidal antiandrogen (NSAA), competing with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR ligand-binding domain (LBD). mims.combionity.com This competitive binding inhibits androgen uptake and blocks the binding of androgens in target tissues, thereby preventing the activation of AR-mediated gene transcription necessary for prostate cancer cell growth and survival. apexbt.commims.com

Binding Affinity Determination

Studies have characterized the binding affinity of hydroxyflutamide for the androgen receptor. Hydroxyflutamide has been reported to possess an IC₅₀ of 700 nM for the androgen receptor. wikipedia.orgmedchemexpress.com Its binding affinity for the AR is higher than that of its parent compound, flutamide (B1673489). ncats.ioapexbt.comcaymanchem.com Relative binding affinity studies, often compared to the potent synthetic androgen metribolone, indicate that hydroxyflutamide exhibits significant affinity for the AR. wikipedia.org

| Compound | AR Binding Affinity (IC₅₀) | Relative Binding Affinity (vs. Metribolone) | Reference |

|---|---|---|---|

| Hydroxyflutamide | ~700 nM | 0.57% | wikipedia.orgmedchemexpress.com |

| Flutamide | Not specified (lower) | <0.0057% | wikipedia.org |

| Bicalutamide | Not specified | 1.4% | wikipedia.org |

| Nilutamide | Not specified | 0.9% | wikipedia.org |

| Metribolone | - | 100% | wikipedia.org |

Note: IC₅₀ values can vary depending on the experimental assay and conditions.

Impact of Androgen Receptor Mutations on Hydroxy Flutamide Activity

Mutations in the androgen receptor gene, particularly within the ligand-binding domain, are a significant mechanism of acquired resistance to antiandrogen therapies, including hydroxyflutamide. researchgate.netnih.govmdpi.comresearchgate.netamegroups.orgmdpi.com These mutations can alter the conformation of the LBD, leading to reduced binding affinity for the antiandrogen or, critically, converting the antiandrogen from an antagonist into an agonist. researchgate.netresearchgate.netamegroups.orgmdpi.com

A well-characterized mutation is the T877A mutation (previously T868A), which was one of the first AR mutations found to cause resistance to hydroxyflutamide. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com This mutation can switch hydroxyflutamide from an AR antagonist to a potent agonist, stimulating AR transcriptional activity and promoting tumor growth despite treatment. researchgate.netmdpi.comresearchgate.netamegroups.org Other mutations, such as W741C_T877A and F876L_T877A double mutations, have also been reported to cause resistance to hydroxyflutamide, whereas single W741C or F876L mutations alone may not. nih.govmdpi.com The H875Y and T878S mutations have also been implicated in promoting resistance to hydroxyflutamide by demonstrating increased AR transcriptional activity upon drug treatment in the presence of these mutations. amegroups.orgoncokb.orgoncokb.org

Molecular dynamics (MD) simulations have been extensively used to investigate the interaction mechanisms between hydroxyflutamide and both wild-type (WT) and mutant ARs at the molecular level. researchgate.netnih.govmdpi.comfrontiersin.orgnih.govescholarship.org These simulations provide insights into the dynamic behavior of the AR-ligand complex and the conformational changes induced by ligand binding or mutations. MD simulations have shown that AR helix 12 (H12) plays a pivotal role in the resistance mechanism of hydroxyflutamide. nih.govmdpi.comnih.gov The conformation of H12 affects the coactivator binding site at the activation function 2 (AF2) domain. nih.govmdpi.comnih.gov In the presence of mutations like T877A, MD simulations suggest that the conformation of H11_Loop_H12 can adopt an agonistic configuration, indicating the potential for hydroxyflutamide to switch from an antagonist to an agonist. mdpi.com MD simulations have also been used to study hydrogen bonding patterns and the flexibility of residues in the AR LBD upon hydroxyflutamide binding in both WT and mutant forms. nih.govescholarship.org

Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are often coupled with MD simulations to estimate the binding free energy between a ligand and a protein, providing a quantitative measure of binding affinity and the contribution of individual residues to the interaction. nih.govmdpi.comnih.govfigshare.com MM-GBSA calculations have been applied to analyze the binding of hydroxyflutamide to WT and mutant ARs to understand the energetic basis of resistance. nih.govmdpi.comnih.gov

Studies using MM-GBSA have calculated the binding free energies for hydroxyflutamide with WT AR and various mutant ARs. For instance, the binding free energy values of hydroxyflutamide with WT AR and T877A AR have been reported. nih.gov These calculations can indicate whether a mutation leads to increased or decreased binding affinity and help identify key residues involved in the interaction based on per-residue free energy decomposition analyses. nih.govmdpi.comnih.gov Residues such as N705, T877, and M895 have been identified as vital residues in the agonist/antagonist mechanism of hydroxyflutamide based on these analyses. ncats.ionih.govmdpi.comnih.gov

| AR Type | Binding Free Energy (kcal·mol⁻¹) | Reference |

|---|---|---|

| Wild-Type | -6.07 | nih.gov |

| T877A | -8.42 | nih.gov |

| W741C_T877A | -5.77 | nih.gov |

| F876L_T877A | -4.52 | nih.gov |

Note: These values are averaged binding free energies obtained from specific MD simulation and MM-GBSA calculation protocols and may vary between studies.

Molecular Basis of Drug Resistance

Beyond AR mutations, other mechanisms contribute to the development of resistance to hydroxyflutamide. These can include alterations in AR expression levels, the emergence of constitutively active AR splice variants that lack the LBD and are therefore not targeted by LBD-binding antiandrogens, and mechanisms affecting the intracellular concentration of the drug. amegroups.orgmdpi.com

Role of Efflux Transporters in Cellular Accumulation

Efflux transporters, particularly members of the ATP-binding cassette (ABC) transporter family, can play a significant role in reducing the intracellular accumulation of antiandrogens, contributing to drug resistance. researchgate.netaacrjournals.orgaacrjournals.orgnih.govnih.gov

Research has shown that the multidrug resistance protein 1 (MRP1), also known as ABCC1, is capable of transporting both flutamide and its active metabolite, hydroxyflutamide. researchgate.netaacrjournals.orgaacrjournals.orgnih.gov Overexpression of MRP1 in prostate cancer cells has been linked to decreased cellular accumulation and increased efflux of flutamide and hydroxyflutamide. researchgate.netaacrjournals.orgaacrjournals.orgnih.govnih.gov This reduced intracellular concentration can limit the amount of antiandrogen available to bind to the AR, thereby diminishing its effectiveness. Studies have demonstrated that inhibiting MRP1 activity, for example, with compounds like leukotriene D4 or VX-710, can restore the cellular accumulation of flutamide and hydroxyflutamide in cells overexpressing MRP1. researchgate.netaacrjournals.orgaacrjournals.orgnih.gov This suggests that MRP1-mediated efflux is an energy-dependent process that contributes to resistance to hydroxyflutamide. aacrjournals.orgaacrjournals.org

Synthesis and Characterization for Research Standards

Synthesis of Deuterium-Labeled Compounds for Research

The synthesis of deuterium-labeled compounds for research standards typically involves introducing deuterium (B1214612) isotopes into the molecule of interest. Two primary methods for incorporating isotope labels are hydrogen/deuterium exchange and chemical synthesis using isotope-containing building blocks. acanthusresearch.com

Hydrogen/deuterium exchange can introduce deuterium atoms onto carbon atoms that are not typically exchangeable under standard conditions. This can be achieved through acid or base catalysis or by using metal catalysts in the presence of an excess of deuterated solvent, such as deuterium oxide (D₂O). acanthusresearch.com For example, keto/enol equilibrium can facilitate deuterium incorporation at positions alpha to a carbonyl group under base catalysis in D₂O. acanthusresearch.com While simpler, this method is limited to producing deuterium-labeled standards and the position of labeling can be restricted. acanthusresearch.com

Chemical synthesis with isotope-containing building blocks offers greater flexibility in controlling the position, type, and number of isotopic substitutions. acanthusresearch.com This approach involves synthesizing the target molecule using precursors where specific hydrogen atoms have been replaced by deuterium. For instance, the synthesis of deuterium-labeled vitamin D metabolites has been achieved by using A-ring synthons containing three deuterium atoms, which were then coupled with CD-ring moieties. mdpi.com Another example involves the synthesis of deuterium-labeled fluorobenzoic acids through acidic H/D exchange of aromatic hydrogen atoms in concentrated D₂SO₄. tandfonline.com

For Hydroxy Flutamide-d6, the "-d6" typically indicates that six hydrogen atoms have been replaced by deuterium. Based on the structure of hydroxyflutamide (B1664084), these deuterium atoms are commonly incorporated into the methyl groups. The chemical name 3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide confirms deuterium labeling on both methyl groups attached to the carbon bearing the hydroxyl group. clearsynth.com The synthesis would involve routes that specifically incorporate deuterium at these positions, likely utilizing deuterated precursors or reagents during the formation of the propanamide moiety.

Quality Control and Purity Assessment of Research Standards

Rigorous quality control and purity assessment are crucial for deuterium-labeled research standards like this compound to ensure their accuracy and reliability in analytical applications. pharma-industry-review.commoravek.comnist.gov These standards must meet high industry standards for isotopic enrichment and chemical purity. pharma-industry-review.com

Analytical techniques play a vital role in assessing the purity and characterizing deuterium-labeled compounds. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are state-of-the-art techniques commonly employed for this purpose. pharma-industry-review.com HPLC can be used to determine chemical purity by separating the labeled compound from impurities. pharma-industry-review.comresearchgate.net NMR spectroscopy, particularly ¹H NMR and ²H NMR, is essential for confirming the structural integrity of the labeled compound and verifying the position and extent of deuterium incorporation. rsc.orgmdpi.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is also a powerful tool for determining isotopic enrichment and confirming the molecular formula and fragmentation patterns of the labeled compound. rsc.org

A comprehensive characterization of this compound would involve obtaining data from these analytical methods. A Certificate of Analysis (CoA) typically accompanies a research standard, providing detailed analytical data on its purity and isotopic enrichment. pharma-industry-review.com

Purity assessment involves identifying and quantifying impurities, which can arise from the synthesis process. moravek.com For research standards, a high level of purity, often 99% or greater, is desired. moravek.com Different analytical techniques may yield varying purity results, highlighting the importance of using appropriate and validated methods. researchgate.net

The stability of the deuterium label is also a critical aspect of quality control. Deuterium atoms on certain positions, particularly those on heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups, can exchange with protons in the solvent or matrix, potentially affecting the accuracy of quantification. acanthusresearch.com Therefore, deuterium labels are ideally placed at metabolically stable and non-exchangeable sites. acanthusresearch.com

Research findings demonstrate the importance of using stable isotope-labeled internal standards for accurate quantitative analysis, especially in complex biological matrices where matrix effects can influence ionization efficiency in mass spectrometry. scispace.comnih.govresearchgate.net While deuterium-labeled standards are generally preferred, their behavior, such as retention time or recovery, should be carefully evaluated to ensure they are analogous to the unlabeled analyte. scispace.com

Future Directions in Hydroxy Flutamide D6 Research

Emerging Analytical Technologies and Methodological Advancements

The utility of Hydroxy Flutamide-d6 as an internal standard is highly dependent on the sophistication and sensitivity of analytical techniques. Future research will likely explore the application of emerging mass spectrometry techniques and hyphenated methods to improve the detection and quantification of hydroxyflutamide (B1664084). Advancements in LC-MS/MS, such as increased sensitivity, faster scan speeds, and improved resolution, can enhance the accuracy and lower the limits of quantification for hydroxyflutamide in various matrices researchgate.netnih.gov. The development of more efficient and less time-consuming sample preparation methods, potentially incorporating automation or microextraction techniques, could further streamline analysis researchgate.netresearchgate.net.

Furthermore, research may investigate the use of alternative stable isotopes or labeling strategies for internal standards to overcome potential limitations associated with deuterium (B1214612) labels, such as isotopic exchange in certain conditions or differential matrix effects observed with some deuterated standards researchgate.netsigmaaldrich.com. While deuterium labeling is common and cost-effective, exploring 13C or 15N labeling in specific positions of the molecule could offer enhanced stability and more reliable internal standardization in complex biological samples sigmaaldrich.com.

The integration of this compound in novel analytical platforms, such as microfluidics-based systems or high-throughput screening methods, could enable faster and more efficient analysis in large-scale studies.

Integration of Multi-Omics Data for Comprehensive Understanding of Metabolism

Understanding the metabolic fate and effects of hydroxyflutamide within biological systems can be significantly advanced by integrating data from various "omics" disciplines. While this compound serves as an analytical tool, its application within studies employing multi-omics approaches can provide a more comprehensive picture of how hydroxyflutamide interacts with biological pathways.

Future research could involve studies that combine quantitative analysis of hydroxyflutamide (using this compound as a standard) with metabolomics, proteomics, and transcriptomics data frontiersin.orgnih.govwellcomeconnectingscience.orgfrontiersin.org. For instance, metabolomics can reveal global metabolic changes induced by hydroxyflutamide, while proteomics can identify altered protein expression, including drug-metabolizing enzymes or transporters like MRP1, which is known to transport hydroxyflutamide researchgate.net. Transcriptomics can provide insights into changes in gene expression related to metabolism, transport, or downstream effects of androgen receptor antagonism oup.com.

Integrating these layers of data, with accurate quantification of hydroxyflutamide facilitated by this compound, can help to:

Identify novel metabolic pathways or enzymes involved in hydroxyflutamide metabolism beyond the known CYP isoforms caymanchem.com.

Understand the impact of genetic variations or disease states on hydroxyflutamide pharmacokinetics and pharmacodynamics at a systems level.

Discover potential biomarkers of response or toxicity related to hydroxyflutamide treatment.

Advanced bioinformatics tools and data analysis platforms will be crucial for integrating and interpreting the large datasets generated by multi-omics studies shimadzu.com.

Computational Modeling and Simulation for Predictive Research

Computational modeling and simulation can play a vital role in predicting the behavior of hydroxyflutamide and guiding future research directions, with analytical data obtained using this compound serving as crucial validation points for these models tesisenred.netmdic.orgmathworks.com.

Future applications of computational approaches could include:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Building more sophisticated in silico models to predict the absorption, distribution, metabolism, and excretion (ADME) of hydroxyflutamide based on its physicochemical properties and in vitro data. These models can be refined using in vivo concentration data obtained through sensitive analytical methods employing this compound tesisenred.net.

Molecular Docking and Dynamics Simulations: Utilizing computational techniques to better understand the interaction of hydroxyflutamide with its target, the androgen receptor, at a molecular level rsc.orgmdpi.com. This can help in predicting binding affinity, identifying key interaction sites, and potentially designing novel, more potent antagonists. Simulations can also explore interactions with other proteins, such as transporters (e.g., MRP1) or metabolizing enzymes researchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structure of hydroxyflutamide and its analogs with their biological activity or metabolic fate. Data on hydroxyflutamide concentration and activity from experiments using this compound can contribute to building and validating these QSAR models.

Data generated from experimental studies, particularly accurate quantitative data enabled by this compound as an internal standard, is essential for parameterizing, validating, and refining these computational models, leading to more accurate predictions and a better understanding of hydroxyflutamide's behavior in biological systems.

Q & A

Q. What analytical methodologies are essential for characterizing Hydroxy Flutamide-d6 in preclinical studies?

this compound, a deuterated analog of hydroxyflutamide, requires rigorous characterization using techniques like nuclear magnetic resonance (NMR) for deuterium incorporation validation and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% d6). Chromatographic methods (e.g., LC-MS/MS) should be optimized to distinguish it from non-deuterated analogs, ensuring minimal interference in quantitative assays .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

As a stable isotope-labeled compound, this compound is employed to normalize data in mass spectrometry by compensating for matrix effects and ionization variability. Researchers must validate its stability under experimental conditions (e.g., plasma pH, temperature) and ensure its retention time closely matches the analyte to avoid co-elution errors .

Q. What are the criteria for selecting deuterated analogs like this compound in androgen receptor (AR) binding assays?

Deuterium substitution should minimally alter molecular conformation to preserve binding affinity. Researchers should perform competitive radioligand binding assays comparing IC50 values of this compound with its non-deuterated counterpart. Statistical analysis (e.g., Student’s t-test) must confirm no significant difference (p > 0.05) in receptor interaction .

Advanced Research Questions

Q. How can researchers address discrepancies in reported metabolic stability data for this compound?

Contradictions often arise from variability in hepatic microsomal assay conditions (e.g., species-specific CYP450 isoforms). To resolve this, replicate studies using standardized protocols (e.g., pooled human liver microsomes, NADPH regeneration systems) and report half-life (t½) with error margins. Meta-analysis of existing data can identify outliers due to methodological inconsistencies .

Q. What experimental designs are optimal for assessing deuterium kinetic isotope effects (KIEs) on this compound’s metabolic pathways?

Use dual-labeled (d6 and 13C) isotopes in tandem mass spectrometry to track metabolic cleavage sites. Compare metabolic rates in vitro (e.g., hepatocyte incubations) and in vivo (rodent models) while controlling for enzyme saturation effects. KIE values >1.5 indicate significant deuterium impact on rate-limiting steps .

Q. How should researchers optimize LC-MS/MS parameters for detecting this compound in complex biological matrices?

Employ differential mobility spectrometry (DMS) to enhance specificity in ion separation. Optimize collision energy and declustering potential to minimize background noise. Use matrix-matched calibration curves with internal standards to correct for ion suppression, ensuring a limit of quantification (LOQ) ≤1 ng/mL .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., Hill equation) to EC50/LC50 calculations. Use Bayesian hierarchical models to account for inter-experimental variability. Sensitivity analysis should evaluate the impact of outlier removal on confidence intervals .

Methodological Challenges & Solutions

Q. How can researchers mitigate deuterium/hydrogen exchange issues in long-term stability studies of this compound?

Store samples in aprotic solvents (e.g., acetonitrile) at -80°C to reduce exchange. Periodically analyze samples via NMR to monitor deuterium loss. Use accelerated stability studies (40°C/75% RH) to predict degradation kinetics and validate storage conditions .

Q. What strategies validate the specificity of this compound in high-throughput screening assays?

Perform cross-reactivity assays against structurally similar AR antagonists (e.g., bicalutamide). Use CRISPR-engineered AR-null cell lines as negative controls. Data should demonstrate ≥95% signal inhibition in AR-positive models compared to controls .

Q. How should conflicting data on this compound’s plasma protein binding be resolved?

Discrepancies often stem from assay types (e.g., equilibrium dialysis vs. ultrafiltration). Standardize protocols across labs using isotope dilution assays and report free fraction (%) with inter-lab reproducibility metrics (e.g., CV <15%). Collaborative ring trials can harmonize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.